4-fluoro-1-methyl-1H-indole-2-carboxylic acid CAS number
4-fluoro-1-methyl-1H-indole-2-carboxylic acid CAS number
An In-Depth Technical Guide to 4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document consolidates information from closely related analogs to present a scientifically grounded guide to its synthesis, properties, and potential applications. The guide details a robust synthetic pathway, predicts its physicochemical and spectroscopic characteristics, and discusses its potential as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. The strategic incorporation of fluorine into organic molecules can profoundly influence their biological activity by altering their pKa, metabolic stability, and binding affinity to target proteins.[2]
4-fluoro-1-methyl-1H-indole-2-carboxylic acid combines three key structural features:
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The Indole-2-carboxylic Acid Moiety: This group can act as a bioisostere for other functionalities and is known to be crucial for the biological activity of many compounds, often by forming key hydrogen bonds or chelating with metal ions in enzyme active sites.[3][4]
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Fluorine at the 4-position: The placement of a fluorine atom on the benzene ring of the indole can significantly modulate the electronic properties of the entire molecule, enhancing its therapeutic efficacy and pharmacokinetic profile.[5]
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Methyl group at the 1-position (N-methylation): N-methylation of the indole nitrogen can improve metabolic stability and alter the molecule's conformational preferences, which can be critical for receptor binding.
This guide will explore the synthesis and properties of this specific molecule, providing a foundation for its use in research and development.
Synthesis of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid
A robust and logical synthetic route to the target compound involves a two-step process, beginning with the well-established Fischer indole synthesis to create the core indole structure, followed by N-methylation.
Overall Synthetic Workflow
The proposed synthesis starts from commercially available (3-fluorophenyl)hydrazine and pyruvic acid to first synthesize 4-fluoro-1H-indole-2-carboxylic acid, which is then methylated to yield the final product.
Caption: Proposed two-step synthesis of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.
Step 1: Fischer Indole Synthesis of 4-fluoro-1H-indole-2-carboxylic acid
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring.[6][7] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from a phenylhydrazine and a ketone or aldehyde. In this case, (3-fluorophenyl)hydrazine reacts with pyruvic acid.
Mechanism:
The reaction proceeds through several key steps:
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Hydrazone Formation: (3-fluorophenyl)hydrazine and pyruvic acid condense to form the corresponding hydrazone.
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Tautomerization: The hydrazone tautomerizes to its enamine form.
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[6][6]-Sigmatropic Rearrangement: A[6][6]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, which is the key bond-forming step.
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Aromatization and Cyclization: The intermediate rearomatizes, followed by cyclization and the elimination of ammonia to form the indole ring.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Protocol:
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To a solution of (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).
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Heat the mixture to reflux for 1-2 hours to ensure the formation of the phenylhydrazone.
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Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
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Heat the mixture to 80-120 °C and monitor the reaction by TLC until the starting material is consumed.
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Collect the resulting precipitate by filtration and wash with cold water.
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Purify the crude product by recrystallization or column chromatography to yield 4-fluoro-1H-indole-2-carboxylic acid.[5]
Step 2: N-Methylation of 4-fluoro-1H-indole-2-carboxylic acid
The indole nitrogen can be readily methylated using a suitable electrophile in the presence of a base. The acidity of the N-H proton allows for its removal by a strong base, generating a nucleophilic indole anion.
Experimental Protocol:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
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Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.
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Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
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Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate, dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.
Physicochemical and Spectroscopic Properties
The following properties are predicted for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid based on its structure and data from analogous compounds.
| Property | Predicted Value |
| CAS Number | 39733829 |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposition likely) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) |
Predicted Spectroscopic Data:
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¹H NMR:
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The N-methyl group will appear as a singlet around 3.8-4.0 ppm.
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The aromatic protons on the indole ring will show complex splitting patterns due to H-H and H-F coupling.
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The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), unless exchanged with D₂O.
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¹³C NMR:
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The carbonyl carbon of the carboxylic acid will be observed around 160-170 ppm.
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The carbon bearing the fluorine (C4) will show a large one-bond C-F coupling constant.
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The N-methyl carbon will appear around 30-35 ppm.
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¹⁹F NMR:
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A single resonance is expected, with its chemical shift influenced by the electronic environment of the indole ring.
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Mass Spectrometry (MS):
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The molecular ion peak (M+) would be observed at m/z = 193.17.
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Common fragmentation patterns would include the loss of COOH (m/z = 148) and other fragments characteristic of the indole core.
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Applications and Research Interest
Substituted indole-2-carboxylic acids are a well-established class of compounds with a broad range of biological activities. The introduction of fluorine and N-methylation in the target compound suggests several promising areas of application:
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Antiviral Agents: Indole derivatives are known to inhibit viral enzymes. For instance, indole-2-carboxylic acid derivatives have been investigated as potent inhibitors of the HIV-1 integrase.[3][8] The specific substitution pattern of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid makes it an interesting candidate for screening against various viral targets.
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Anticancer Agents: The indole scaffold is present in many anticancer drugs. Fluorinated indoles, in particular, have shown promise in this area.[5] The target compound could be explored for its potential to inhibit cancer cell proliferation.
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Agrochemicals: The stability and reactivity of fluorinated indoles make them valuable in the development of new herbicides and fungicides.[5]
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Materials Science: The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic semiconductors.[5]
Conclusion
4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data is not widely available, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. The proposed synthetic route is practical and scalable, and the predicted properties offer a solid foundation for further research and development. This molecule represents a valuable building block for the creation of novel compounds with potentially enhanced biological activity and desirable physicochemical properties.
References
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Wikipedia. (2023, October 28). Fischer indole synthesis. Retrieved from [Link]
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Surasani, R. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
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